molecular formula C9H12N2O3S B13572777 N-(Amino-methoxy-methylene)-4-methyl-benzenesulfonamide

N-(Amino-methoxy-methylene)-4-methyl-benzenesulfonamide

Cat. No.: B13572777
M. Wt: 228.27 g/mol
InChI Key: LOLNGUXZBUHKPJ-UHFFFAOYSA-N
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Description

(E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide is an organic compound characterized by the presence of a methoxymethanimidamide group attached to a 4-methylbenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide typically involves a multi-step process. One common method starts with the preparation of 4-methylbenzenesulfonyl chloride, which is then reacted with methoxymethanimidamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of (E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonyl isothiocyanate
  • 4-methylbenzenesulfonyl chloride
  • 4-methylbenzenesulfonyl fluoride

Uniqueness

(E)-N’-(4-methylbenzenesulfonyl)methoxymethanimidamide is unique due to its methoxymethanimidamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl N'-(4-methylphenyl)sulfonylcarbamimidate

InChI

InChI=1S/C9H12N2O3S/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3,(H2,10,11)

InChI Key

LOLNGUXZBUHKPJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)OC

Origin of Product

United States

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